molecular formula C6H13NO B1416585 methyl[(2R)-oxolan-2-ylmethyl]amine CAS No. 1283095-81-7

methyl[(2R)-oxolan-2-ylmethyl]amine

Cat. No. B1416585
M. Wt: 115.17 g/mol
InChI Key: VJUDVVHGQMPPEI-ZCFIWIBFSA-N
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Description

“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a chemical compound with the CAS Number: 1283095-81-7 . Its IUPAC name is N-methyl[(2R)-tetrahydro-2-furanyl]methanamine . It has a molecular weight of 115.18 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of amines like “methyl[(2R)-oxolan-2-ylmethyl]amine” can be achieved through various methods. One such method involves the direct catalytic coupling of methanol with amines . Another method involves the use of simple and readily available aromatic methyl ketones .


Molecular Structure Analysis

The InChI code for “methyl[(2R)-oxolan-2-ylmethyl]amine” is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . This indicates that the compound has a specific arrangement of atoms and bonds.


Chemical Reactions Analysis

Amines are known to be good nucleophiles and can undergo various reactions . For instance, they can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a liquid at room temperature . It has a molecular weight of 115.18 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental and Industrial Applications

Sustainable Solvent Alternatives : Vincent Rapinel et al. (2020) discussed the properties and applications of 2-methyloxolane (2-MeOx), a bio-based solvent similar in structure to "methyl[(2R)-oxolan-2-ylmethyl]amine", highlighting its potential as an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This review presents 2-MeOx as a promising candidate for green chemistry applications, emphasizing its efficient solvent power, lower toxicity, and reduced environmental impact compared to traditional solvents like hexane (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020).

Biogenic Amine Metabolism and Health Implications

Biogenic Amines in Foods : A. Önal (2007) reviewed current analytical methods for the determination of biogenic amines in foods, which are organic bases found in various food items and have significant health implications due to their toxicity. This review underscores the importance of detecting and quantifying biogenic amines to ensure food safety and prevent food poisoning episodes (Önal, 2007).

Advanced Materials and Chemical Synthesis

Functionalized Metal–Organic Frameworks : Yichao Lin, Chunlong Kong, and Liang Chen (2016) reviewed the syntheses, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), highlighting the benefits of amino functionality towards potential applications such as CO2 capture. The incorporation of amino groups into MOFs can significantly enhance their performance in gas separation and storage, demonstrating the versatility of amine-functionalization in material science (Lin, Kong, & Chen, 2016).

Biomedical Applications

Biogenic Amine Detection for Food Safety : J. M. Landete, B. de Las Rivas, Á. Marcobal, and R. Muñoz (2007) discussed molecular methods for the detection of biogenic amine-producing bacteria on foods. Given the health risks associated with high levels of biogenic amines, such as histamine and tyramine, in food products, this research emphasizes the need for rapid and accurate detection techniques to prevent biogenic amine accumulation and ensure food safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

N-methyl-1-[(2R)-oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDVVHGQMPPEI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(2R)-oxolan-2-ylmethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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